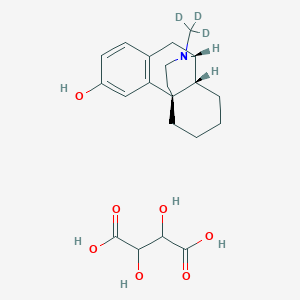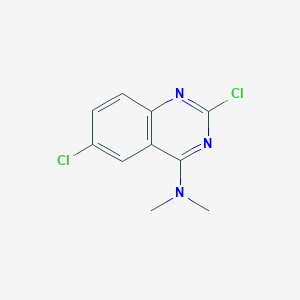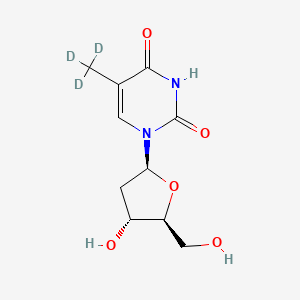
Telbivudine-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Telbivudine-d3 is a deuterated form of Telbivudine, a synthetic thymidine nucleoside analogue. It is primarily used as an antiviral agent for the treatment of chronic hepatitis B virus (HBV) infection. The deuterium substitution in this compound enhances its metabolic stability and pharmacokinetic properties, making it a valuable compound in medicinal chemistry and pharmaceutical research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Telbivudine-d3 involves several key steps:
Starting Material: The synthesis begins with 5-methyl-L-uridine.
Dehydration: The starting material undergoes a dehydration reaction.
Acylation-Halogenation: This step involves the acylation and halogenation of the intermediate compound.
Catalytic Hydrogenation-Dehalogenation: The halogenated compound is subjected to catalytic hydrogenation and dehalogenation.
Desugaring and Protecting Group Addition: Finally, the protecting groups are added to yield this compound
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of advanced catalytic systems and purification techniques to achieve the desired product quality .
化学反应分析
Types of Reactions
Telbivudine-d3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
科学研究应用
Telbivudine-d3 has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the study of deuterium effects on chemical reactions.
Biology: Employed in the study of nucleoside analogues and their interactions with biological systems.
Medicine: Investigated for its antiviral properties and potential use in the treatment of HBV infection.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems .
作用机制
Telbivudine-d3 exerts its antiviral effects by inhibiting HBV DNA polymerase (reverse transcriptase). The compound is phosphorylated by cellular kinases to form this compound 5’-triphosphate, which competes with the natural substrate, thymidine 5’-triphosphate. This competition leads to chain termination of DNA synthesis, thereby inhibiting viral replication .
相似化合物的比较
Similar Compounds
Lamivudine: Another nucleoside analogue used in the treatment of HBV.
Adefovir: An antiviral agent with a different mechanism of action.
Entecavir: A potent antiviral agent with a higher genetic barrier to resistance.
Uniqueness of Telbivudine-d3
This compound is unique due to its deuterium substitution, which enhances its metabolic stability and pharmacokinetic properties. This makes it a valuable compound for long-term antiviral therapy with reduced risk of resistance compared to other nucleoside analogues .
属性
分子式 |
C10H14N2O5 |
|---|---|
分子量 |
245.25 g/mol |
IUPAC 名称 |
1-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m1/s1/i1D3 |
InChI 键 |
IQFYYKKMVGJFEH-PDAAIIIUSA-N |
手性 SMILES |
[2H]C([2H])([2H])C1=CN(C(=O)NC1=O)[C@@H]2C[C@H]([C@@H](O2)CO)O |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl N-[2-amino-4-[(3-cyanophenyl)methoxy]phenyl]carbamate](/img/structure/B13843693.png)
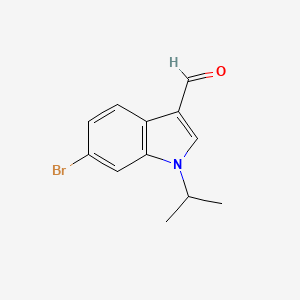

![(1R,9R,10S,11R,12R,19R)-12-ethyl-4-[(17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylic acid](/img/structure/B13843701.png)

![(8S,9R,10S,11S,13S,14R,16S,17S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B13843707.png)
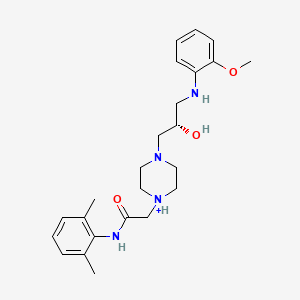


![sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-hydroxy-5-(10-hydroxydecyl)-2,3-dimethoxy-6-methylphenoxy]oxane-2-carboxylate](/img/structure/B13843718.png)

